![molecular formula C20H19F3N2O2 B6570122 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide CAS No. 946368-97-4](/img/structure/B6570122.png)
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, or N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide, is an organic compound that has been studied for its potential uses in medical and scientific research. This compound is a derivative of the quinoline family and is composed of two aromatic rings and two nitrogen atoms. It is a white crystalline solid with a melting point of 155-156 °C.
Wissenschaftliche Forschungsanwendungen
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has been studied for its potential applications in medical and scientific research. This compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This compound has been studied as a potential treatment for Alzheimer’s disease and other neurological disorders. In addition, this compound has been investigated as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Wirkmechanismus
The mechanism of action of N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase and inhibits its activity, thus preventing the breakdown of acetylcholine. In addition, the compound may bind to the active site of the enzyme COX-2 and inhibit its activity, thus preventing the production of inflammatory mediators.
Biochemical and Physiological Effects
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase acetylcholine levels in the brain, which may lead to improved cognitive function. In addition, this compound has been found to inhibit the activity of the enzyme COX-2, which may lead to reduced inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be obtained from commercial suppliers. Additionally, this compound has been found to be a potent inhibitor of both acetylcholinesterase and COX-2, making it a useful tool for research into neurological and inflammatory disorders. However, this compound has not been extensively studied, so its safety and efficacy for use in humans is not yet known.
Zukünftige Richtungen
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has potential applications in the treatment of neurological and inflammatory disorders. Further research is needed to understand the mechanism of action of this compound and to determine its safety and efficacy for use in humans. Additionally, further research is needed to explore the potential of this compound to be used as a drug delivery system for other drugs. Finally, further research is needed to explore the potential of this compound to be used in combination with other drugs to treat neurological and inflammatory disorders.
Synthesemethoden
N-(1-propyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide can be synthesized through a reaction between 1-propyl-1,2,3,4-tetrahydroquinoline and 2-trifluoromethylbenzoyl chloride in an aprotic solvent such as dichloromethane at room temperature. The reaction yields an intermediate product which is then treated with an alkali to form the desired compound.
Eigenschaften
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-11-5-6-13-9-10-14(12-17(13)25)24-19(27)15-7-3-4-8-16(15)20(21,22)23/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDRHXUEHBDJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.